Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dihydropyridine ring, a thiazole ring, and a piperidine ring, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate typically involves a multistep process. One common method starts with the preparation of the dihydropyridine core, which can be synthesized through a Hantzsch reaction involving ethyl acetoacetate, ammonia, and an aldehyde. The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a halogenated acetic acid derivative. Finally, the piperidine ring is incorporated through a nucleophilic substitution reaction with a suitable piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring yields pyridine derivatives, while reduction of the carbonyl groups results in alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can interact with ion channels and transporters, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share the dihydropyridine core and exhibit similar biological activities.
Ethyl 2-cyano-3-methyl-4-phenylcarbamoyl-2-butenoate: Another dihydropyridine derivative with comparable synthetic routes and applications.
Uniqueness
Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is unique due to its combination of three distinct rings (dihydropyridine, thiazole, and piperidine) and its multifunctional nature. This structural complexity allows for diverse chemical reactivity and a broad spectrum of biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-2-29-19(28)24-7-5-13(6-8-24)21-16(26)9-14-11-30-18(22-14)23-17(27)12-3-4-15(25)20-10-12/h3-4,10-11,13H,2,5-9H2,1H3,(H,20,25)(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVZPIXGNQIXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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